5-Methylbenzo[d]thiazol-2(3H)-one
CAS No.: 40925-61-9
Cat. No.: VC3719497
Molecular Formula: C8H7NOS
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.
![5-Methylbenzo[d]thiazol-2(3H)-one - 40925-61-9](/images/structure/VC3719497.png)
Specification
CAS No. | 40925-61-9 |
---|---|
Molecular Formula | C8H7NOS |
Molecular Weight | 165.21 g/mol |
IUPAC Name | 5-methyl-3H-1,3-benzothiazol-2-one |
Standard InChI | InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) |
Standard InChI Key | CHCYXBPFWCRKIT-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)SC(=O)N2 |
Canonical SMILES | CC1=CC2=C(C=C1)SC(=O)N2 |
Introduction
Chemical Identity and Structure
Basic Information
5-Methylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound belonging to the benzothiazolone family. It is characterized by a benzene ring fused with a thiazolone moiety, featuring a methyl group at the 5-position. The compound is formally known under several synonyms and has well-defined chemical identifiers as presented in Table 1.
Table 1: Chemical Identity of 5-Methylbenzo[d]thiazol-2(3H)-one
Parameter | Value |
---|---|
IUPAC Name | 5-methyl-3H-1,3-benzothiazol-2-one |
CAS Registry Number | 40925-61-9 |
Molecular Formula | C8H7NOS |
Molecular Weight | 165.21 g/mol |
InChI | InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) |
InChIKey | CHCYXBPFWCRKIT-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)SC(=O)N2 |
The compound was first documented in chemical databases with creation records dating back to 2005, with the most recent modification of its entry occurring on April 5, 2025 .
Structural Features
The structure of 5-Methylbenzo[d]thiazol-2(3H)-one consists of a benzene ring fused with a five-membered thiazolone ring. The thiazolone portion contains nitrogen and sulfur atoms, with a carbonyl group at the 2-position. The methyl substituent at the 5-position of the benzene ring provides distinctive reactivity and physical properties to this compound compared to unsubstituted benzothiazolones.
The molecule exhibits a generally planar structure due to the conjugated aromatic system. The carbonyl oxygen at the 2-position and the N-H bond can participate in hydrogen bonding, which influences its intermolecular interactions and solubility properties. These structural characteristics contribute to its potential biological activities and synthetic utility .
Physicochemical Properties
Molecular Properties
The molecule exhibits several important computed properties that characterize its electronic and structural features, as outlined in Table 2.
Table 2: Molecular Properties of 5-Methylbenzo[d]thiazol-2(3H)-one
Property | Value | Significance |
---|---|---|
Monoisotopic Mass | 165.02483502 Da | Important for mass spectrometry identification |
Topological Polar Surface Area | 54.4 Ų | Indicator of membrane permeability |
Heavy Atom Count | 11 | Measure of molecular complexity |
Complexity | 183 | Relative indicator of structural complexity |
Covalently-Bonded Unit Count | 1 | Indicates a single molecular entity |
Formal Charge | 0 | Neutral molecule |
These properties collectively influence the compound's reactivity, binding interactions, and biological behavior. The topological polar surface area of 54.4 Ų suggests moderate membrane permeability, which is relevant for potential drug development applications .
Synthesis Methods
Traditional Synthesis Approaches
The synthesis of 5-Methylbenzo[d]thiazol-2(3H)-one and similar benzothiazolone derivatives typically involves cyclization reactions of appropriately substituted aminothiophenols. One documented approach involves the reaction of 4-substituted-2-aminothiophenol with cyclizing agents to form the benzothiazolone ring system.
A specific method reported in the literature utilizes triphosgene as the cyclizing agent. This procedure involves dissolving 4-methyl-2-aminothiophenol in chloroform with triethylamine, followed by dropwise addition of triphosgene solution. The reaction mixture is refluxed, cooled, and processed to yield the desired 5-Methylbenzo[d]thiazol-2(3H)-one .
Detailed Synthesis Protocol
The specific synthesis procedure for 5-substituted-2(3H)-benzothiazolones, which would include our target compound, involves the following steps:
-
A solution is prepared by dissolving 4-substituted-2-aminothiophenol (0.10 mol) and triethylamine (33.8 mL, 0.24 mol) in chloroform (30 mL)
-
The solution is cooled to 0°C
-
A solution of triphosgene (10.5 g, 0.035 mol) in chloroform (15 mL) is added dropwise
-
The resulting mixture is refluxed for 7 hours
-
After cooling to room temperature, the mixture is washed with water (3 × 50 mL)
-
The organic layer is dried over anhydrous magnesium sulfate and evaporated under vacuum
-
The residual solid is recrystallized from ethyl acetate to yield pure 5-substituted-2(3H)-benzothiazolone
This method represents a relatively efficient approach to synthesizing 5-Methylbenzo[d]thiazol-2(3H)-one with reported yields of approximately 71.4% for the unsubstituted analog .
Derivative Synthesis
The 5-Methylbenzo[d]thiazol-2(3H)-one scaffold can serve as a starting material for further functionalization to create more complex derivatives. A notable approach involves N-alkylation at the 3-position using appropriate alkylating agents. For example, the reaction with ethyl chloroacetate in the presence of potassium carbonate produces ethyl 2-(5-methyl-2-oxobenzothiazolin-3-yl)acetate.
This intermediate can be further transformed by reacting with hydrazine hydrate to yield (5-methyl-2-oxobenzothiazolin-3-yl)-acetohydrazide. These derivatives can then undergo additional reactions to produce compounds with various functional groups attached to the benzothiazolone core, expanding the chemical diversity and potential applications of these compounds .
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 5-Methylbenzo[d]thiazol-2(3H)-one and related compounds is influenced by specific structural features:
-
The benzothiazolone core provides a scaffold that can interact with biological targets
-
The methyl substituent at the 5-position may affect lipophilicity and binding interactions
-
The NH group at the 3-position serves as a point for further functionalization to enhance activity
-
The carbonyl group at the 2-position can participate in hydrogen bonding with receptor sites
Modifications to these structural elements can significantly impact the compound's biological activity profile, allowing for the development of more potent and selective derivatives tailored for specific therapeutic applications.
Research Applications
Pharmaceutical Research
5-Methylbenzo[d]thiazol-2(3H)-one has gained attention in pharmaceutical research primarily as a building block for developing more complex bioactive compounds. Its core structure provides a versatile scaffold that can be modified to create derivatives with enhanced biological activities.
Research focusing on benzothiazolone derivatives has demonstrated their potential as:
-
Anti-inflammatory agents targeting the CB2 receptor
-
Antifungal compounds against agricultural and clinical pathogens
-
Starting materials for synthesizing more complex heterocyclic systems with diverse biological activities
The compound's relatively simple structure, combined with established synthesis protocols, makes it an attractive starting point for medicinal chemistry explorations aimed at developing new therapeutic agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume